![molecular formula C15H17Br2FO2S2 B1456861 Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate CAS No. 1160823-76-6](/img/structure/B1456861.png)

Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate

Übersicht

Beschreibung

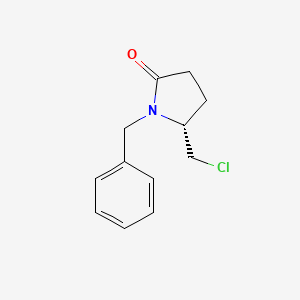

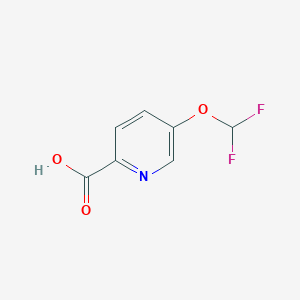

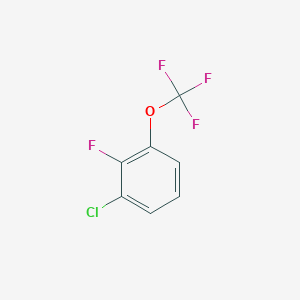

“Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate” is a chemical compound with the molecular formula C15H17Br2FO2S2 . It is a solid substance at 20 degrees Celsius .

Synthesis Analysis

This compound has been used for the synthesis of low band gap polymer semiconductors such as PTB-7 and PCE10 (also called PTB7-Th or PBDTTT-EFT) for OFETs, OLED, PLED, and OPV applications .Molecular Structure Analysis

The molecular structure of this compound consists of an octyl group attached to a carboxylate group, which is attached to a thieno[3,4-b]thiophene ring. The ring contains two bromine atoms and one fluorine atom .Physical And Chemical Properties Analysis

This compound has a molecular weight of 472.23 g/mol . It is a solid at 20 degrees Celsius . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume are also available .Wissenschaftliche Forschungsanwendungen

Organic Semiconductor Research

This compound is a building block in the synthesis of organic semiconductor materials . Its molecular structure allows for the creation of low band-gap polymers, which are crucial for developing high-performance organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).

Polymer Solar Cells

As a monomer, it is used to synthesize narrow band-gap polymers like PTB-7 and PCE10, which are essential for the production of polymer solar cells (PSCs) . These solar cells benefit from the compound’s ability to absorb a broad spectrum of light, thus improving the power conversion efficiency.

Photovoltaic Properties

The compound has been utilized in the design and synthesis of 2D-conjugated copolymers for application as donor materials in PSCs . These copolymers exhibit broad absorption from 300 to 800 nm and have a lower highest occupied molecular orbital (HOMO) energy level, which contributes to higher open-circuit voltage and overall efficiency.

Conducting Polymer Research

Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate is used in the research of conducting polymers. These materials are promising for various applications, including flexible electronics, due to their mechanical properties and electrical conductivity .

Synthesis of Low Band Gap Polymers

The compound is instrumental in synthesizing low band gap polymer semiconductors, which are used in OFETs, OLEDs, PLEDs, and OPVs . These polymers are designed to have a small energy difference between the HOMO and the lowest unoccupied molecular orbital (LUMO), leading to better charge carrier mobility.

Development of Narrow Band-Gap Polymers

It is also used in the synthesis of narrow band-gap polymers like PBDTT-OS-TT-EF and PBDTT-OS-TT-CF for polymeric solar cells . These materials are tailored to have specific energy levels that match the solar spectrum for enhanced solar energy harvesting.

Component in Solar Cells

This compound can be used as a component of solar cells, contributing to the development of more efficient and cost-effective solar energy solutions .

Advanced Material Research

Lastly, it serves as a key ingredient in advanced material research, particularly in the development of new materials with potential applications in electronics, energy storage, and energy conversion .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

octyl 4,6-dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17Br2FO2S2/c1-2-3-4-5-6-7-8-20-15(19)12-10(18)9-11(21-12)14(17)22-13(9)16/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXLMQOPQPUEOQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C1=C(C2=C(SC(=C2S1)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17Br2FO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10729053 | |

| Record name | Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1160823-76-6 | |

| Record name | Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1456783.png)

![2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B1456790.png)